N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Overview
Description
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with tert-butylamine and a carboxylating agent. One common method involves the use of ethyl chloroformate or chloroacetyl chloride as the carboxylating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide: Lacks the tert-butyl group, which may affect its biological activity and solubility.
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its reactivity and interactions.
Uniqueness
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity and may improve its ability to cross cell membranes, making it a valuable compound in drug development .
Properties
IUPAC Name |
N-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h8H,4-7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWHKCNHMOQKPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(S1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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